5-Amino-1,3,3-trimethyl-indolin-2-one
Overview
Description
5-Amino-1,3,3-trimethyl-indolin-2-one is a chemical compound with the CAS number 953048-71-0 . It is a derivative of indolin-2-one, which is a bicyclic structure consisting of a benzene ring fused to 2-pyrrolidone .
Molecular Structure Analysis
The IUPAC name for this compound is 5-amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one . Its molecular weight is 190.24 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator to maintain its stability .Scientific Research Applications
Catalysis and Synthesis
5-Amino-1,3,3-trimethyl-indolin-2-one is utilized in the synthesis of complex molecules. For example, it is involved in palladium-catalyzed amination reactions to synthesize new porphyrin indolin-2-one conjugates, demonstrating the effectiveness of palladium catalysts and phosphine ligands in such processes (Menezes et al., 2012).
Drug Development
This compound plays a role in drug development, particularly in creating compounds with potential anticancer properties. For instance, methyl 5-amino-1-(chloromethyl)-3-[(5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-pyrrolo[3,2-e]indole-7-carboxylate, an amino analogue of the anticancer antibiotic seco-duocarmycin SA, was synthesized, showing its relevance in the development of novel anticancer agents (Tercel et al., 1999).
Medicinal Chemistry
In medicinal chemistry, this compound derivatives are studied for their potential in treating various conditions. A series of 1-(1-indolinyl)-2-propylamines synthesized as 5-HT(2C) receptor agonists for obesity treatment showcases its importance in designing new therapeutic agents (Bentley et al., 2004).
Biological Applications
The compound is also significant in biological applications, such as in the design of novel research tools in plant and human metabolism. For example, its derivatives are used in creating immobilized and carrier-linked forms of indole-3-acetic acid, a crucial hormone in plants (Ilić et al., 2005).
Anticancer Research
Research into the anticancer properties of this compound derivatives is ongoing. The synthesis of certain 3-{4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenylimino}indolin-2-one derivatives and their evaluation for anticancer activity against HeLa cancer cell lines is a prime example of this focus (Gudipati et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
5-amino-1,3,3-trimethylindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-11(2)8-6-7(12)4-5-9(8)13(3)10(11)14/h4-6H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJOSNCOZFAVSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N)N(C1=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680587 | |
Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
953048-71-0 | |
Record name | 5-Amino-1,3,3-trimethyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40680587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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